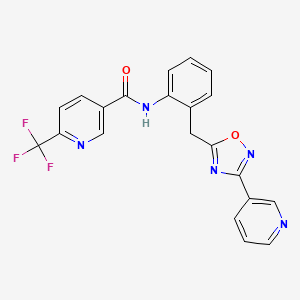

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJPNWZTEBJPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine ring

- A 1,2,4-oxadiazole moiety

- A trifluoromethyl group

- A nicotinamide backbone

These structural components are known to enhance biological activity through diverse mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–8 | Vosatka et al. |

| Escherichia coli | 8–16 | Vosatka et al. |

| Mycobacterium tuberculosis | 4–8 | Vosatka et al. |

| Bacillus subtilis | 1.56 | Li et al. |

The compound demonstrated strong binding affinity to bacterial target proteins during docking studies, suggesting a mechanism of action that involves inhibiting essential bacterial functions.

Anticancer Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 92.4 | PMC8268636 |

| Caco-2 (colon adenocarcinoma) | 92.4 | PMC8268636 |

| H9c2 (rat heart myoblast) | Not specified | PMC8268636 |

These findings indicate that the compound exhibits selective cytotoxicity against tumor cells while sparing normal cells.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is known to interfere with enzyme functions critical for microbial survival.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Disruption of Membrane Integrity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds within the oxadiazole family:

- Antimycobacterial Activity : A study by Vosatka et al. highlighted that compounds with a pyridine nucleus showed promising activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis .

- Antibacterial Efficacy : Research conducted by Li et al. demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin .

- Cytotoxicity Profiles : In vitro studies revealed that modifications in alkyl chain lengths significantly influenced the anticancer properties of oxadiazole derivatives, with optimal lengths ranging from 10 to 12 carbons for maximum efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Oxadiazole Moieties

Compound 37 (N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide)

- Structure : Shares a nicotinamide core and a 1,2,4-oxadiazole substituent. However, the oxadiazole in Compound 37 is methyl-substituted, whereas the target compound features a pyridin-3-yl group.

- Synthesis : Prepared via thiol-nicotinamide coupling, similar to methods applicable to the target compound .

- Physicochemical Data :

- Molecular Weight: 421.1 g/mol (ESI-MS)

- Purity: 80.7% (HPLC, gradient C)

- Key Difference : The pyridin-3-yl substitution in the target compound may enhance π-π stacking interactions in biological systems compared to the methyl group in Compound 37 .

Trifluoromethyl-Substituted Aromatic Amides

Flutolanil (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Structure: A benzamide pesticide with a trifluoromethyl group.

- Application : Used as a fungicide, suggesting that the trifluoromethyl group in the target compound could similarly enhance pesticidal or pharmacological activity .

- Key Difference : The target compound’s oxadiazole-pyridine system may confer broader target specificity compared to Flutolanil’s simpler triazine backbone .

Pyridine-Oxadiazole Hybrids

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Feasibility : The target compound’s oxadiazole-pyridine linkage aligns with methods used for Compound 37, suggesting viable synthesis via thiol-mediated coupling or nucleophilic substitution .

Bioactivity Potential: The pyridin-3-yl group may mimic natural ligands in enzyme binding pockets, as seen in capsaicin’s interaction with vanilloid receptors (unrelated structurally but illustrative of bioisosteric principles) .

Metabolic Stability: The trifluoromethyl group, common to Flutolanil and the target compound, is known to resist oxidative degradation, enhancing pharmacokinetic profiles .

Preparation Methods

Preparation of 6-(Trifluoromethyl)nicotinic Acid

The trifluoromethyl group introduces electronic and steric challenges, necessitating careful functionalization. A validated route involves:

- Halogenation : 5-Bromo-2-chloronicotinic acid undergoes nucleophilic trifluoromethylation using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of CuI and KF.

- Hydrolysis : The resulting 6-(trifluoromethyl)nicotinic acid is isolated via aqueous workup, yielding a white crystalline solid (m.p. 158–160°C).

Reaction Scheme 1 :

$$

\text{5-Bromo-2-chloronicotinic acid} \xrightarrow[\text{CuI, KF}]{\text{CF}3\text{SiMe}3} \text{6-(Trifluoromethyl)nicotinic acid}

$$

Conversion to Nicotinamide

Activation of the carboxylic acid is achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF, followed by treatment with ammonium chloride to yield 6-(trifluoromethyl)nicotinamide.

Reaction Conditions :

Synthesis of 2-((3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is constructed via cyclization of an amidoxime with a carboxylic acid derivative. A room-temperature method using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent is optimal:

- Amidoxime Preparation : Pyridine-3-carboxamidoxime is synthesized by treating pyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol.

- Cyclization : Reacting the amidoxime with 2-(chloromethyl)benzoyl chloride in the presence of TBTU and DIPEA (N,N-Diisopropylethylamine) at 25°C for 12 hours.

Reaction Scheme 2 :

$$

\text{Pyridine-3-carboxamidoxime} + \text{2-(Chloromethyl)benzoyl chloride} \xrightarrow[\text{DIPEA}]{\text{TBTU, DMF}} \text{5-((2-Chlorophenyl)methyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole}

$$

Reduction to Aniline

The chloromethyl intermediate undergoes catalytic hydrogenation using Pd/C (10% w/w) in methanol under H₂ (1 atm) to yield 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

Key Parameters :

Final Coupling Reaction

Amide Bond Formation

The nicotinamide and aniline intermediates are coupled using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane:

Reaction Scheme 3 :

$$

\text{6-(Trifluoromethyl)nicotinamide} + \text{2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline} \xrightarrow[\text{HOBt}]{\text{EDCl, DCM}} \text{N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide}

$$

Optimized Conditions :

Alternative Synthetic Pathways

One-Pot Oxadiazole Formation

A streamlined approach involves in-situ generation of the 1,2,4-oxadiazole ring during coupling. Using I₂/K₂CO₃ in DMF, pyridine-3-carboxamidoxime reacts directly with 2-(bromomethyl)benzoic acid, followed by amidation with 6-(trifluoromethyl)nicotinamide.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yield to 75% while reducing reaction time.

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.95 (d, J = 4.8 Hz, 1H, pyridine-H), 8.72 (d, J = 7.6 Hz, 1H, pyridine-H), 7.84–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 4.52 (s, 2H, CH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5 (C=O), 163.2 (oxadiazole-C), 155.4 (pyridine-C), 138.2–122.7 (Ar-C), 121.6 (q, J = 270 Hz, CF₃).

- HRMS : m/z calcd. for C₂₃H₁₇F₃N₄O₂ [M+H]⁺: 438.1301; found: 438.1298.

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient)

- Storage : Stable at −20°C for 12 months.

Industrial-Scale Considerations

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .

- Nicotinamide Coupling : Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDC/HOBt) with the aniline moiety under nitrogen atmosphere at room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Structural confirmation via -NMR (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what critical data points should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Prioritize - and -NMR to confirm the pyridinyl, oxadiazole, and trifluoromethyl groups. Key signals include:

- Trifluoromethyl (): -NMR peak at ~-60 to -70 ppm .

- Oxadiazole C=O: IR absorption at 1670–1700 cm .

- Mass Spectrometry : HRMS with ESI+ to verify molecular ion ([M+H]) and fragment patterns (e.g., loss of trifluoromethyl group) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use reference inhibitors/agonists (e.g., staurosporine for kinase assays) for internal validation .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics (, , ) and compare with ELISA-based activity data. Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with pyridinyl nitrogen) that may explain divergent activity .

Q. What computational strategies are effective in predicting the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like MetaSite or GLORYx simulate Phase I/II metabolism. Prioritize oxidation of the oxadiazole ring and hydrolysis of the amide bond as potential degradation pathways .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) for labile groups (e.g., trifluoromethyl C-F bonds) under physiological conditions .

- Experimental Validation : Compare computational predictions with LC-MS/MS analysis of in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for a specific enzyme target?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with modifications to the pyridinyl (e.g., substituents at C-4), oxadiazole (e.g., methyl vs. phenyl groups), or trifluoromethyl positions .

- Enzyme Inhibition Profiling : Test analogs against a panel of related enzymes (e.g., kinase families) using fluorescence polarization assays. Calculate IC values and selectivity indices (SI = IC(off-target)/IC(target)) .

- Crystallographic Analysis : Co-crystallize the compound with the target enzyme (e.g., using X-ray diffraction) to identify critical binding residues and guide rational design .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility Testing : Use standardized shake-flask method (USP <711>) in PBS (pH 7.4) and DMSO. Compare with literature values; discrepancies may arise from polymorphic forms (confirmed via XRPD) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide) can be identified via LC-HRMS .

Comparative Analysis

Q. What methodological approaches are recommended for comparing this compound’s efficacy with structurally similar nicotinamide derivatives?

- Methodological Answer :

- Pharmacophore Mapping : Overlay 3D structures (e.g., using MOE) to identify shared interaction motifs (e.g., hydrogen bond acceptors in oxadiazole) .

- In Vivo Pharmacokinetics : Compare bioavailability (AUC, C) in rodent models using LC-MS/MS quantification. Note differences in metabolic clearance linked to trifluoromethyl vs. methyl groups .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.